Journal Name:Journal of Materials Chemistry C
Journal ISSN:2050-7526
IF:8.067
Journal Website:http://www.rsc.org/journals-books-databases/about-journals/journal-of-materials-chemistry-c/
Year of Origin:0
Publisher:
Number of Articles Per Year:1443
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OA or Not:Not
Dynamic disulfide bonds facilitated fabrication of a multifunctional liquid-free elastomer for recyclable soft electronics†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03159D
Liquid-free ionic conductive elastomers (ICEs) are of great potential to be used as an ideal alternative to traditional gel materials in soft electronics, with the advantage of the minimum risk of solvent evaporation or leakage under large deformation. Hence, fabricating ICEs with versatile functions of high transparency, self-healing ability, recyclability/degradability, and conductivity as well as mechanical strength is an ongoing pursuit. In this study, we report an ICE constructed from biomass small molecules that meets all the requirements mentioned above. The ICE is synthesized through a facile liquid-free polymerization process, facilitated by the abundant dynamic disulfide bonds and hydrogen bonds present in the small molecular components. This ICE exhibits high transparency (up to 88%), excellent conductivity (∼12.8 mS m−1 at room temperature), stretchability (∼480%), strong adhesion (322.2 kPa with wood), degradability and full recyclability, and is further utilized as an excellent strain sensor for monitoring human motion and a pressure sensor array. Notably, a touch strip independent of pressure can be constructed by incorporating this material into an AC circuit, boosting its future application prospects in the field of intelligent soft electronics.
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Superhydrophobic coating with a micro- and nano-sized MnO2/PDMS composite structure for passive anti-icing/active de-icing and photothermal applications†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03149G
The formation and accumulation of ice can induce serious economic damage. Eco-friendly anti-icing/de-icing surfaces have been developed to address these problems. Superhydrophobic photothermal coatings have received significant attention in recent years, but an anti-icing/de-icing coating which is robust and facile to prepare is highly desired. Herein, a fluorine-free MnO2/PDMS superhydrophobic coating was prepared using a facile spraying method. The excellent superhydrophobicity (water contact angle of 162.3°) and good self-cleaning properties were due to the surface microstructure of micron/nano-scale MnO2 with the “lotus leaf effect”, while the coating was able to maintain efficient photothermal properties over time, with excellent passive anti-icing and active de-icing properties. In terms of mechanical durability, it was subjected to severe tests (sandpaper abrasion, tape-peeling, sand-washing, sonic treatment) and maintained good robustness. Based on the photothermal properties of MnO2 and the superhydrophobicity of the coating, it could have multiple applications, such as personal thermal management, oil–water separation, and solar-steam generation. This study provides a potential anti-icing/de-icing coating for large-scale preparation and multiple practical applications.
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BaO–TeO2–MoO3 glass: excellent candidate for acousto-optic modulators with high diffraction efficiency, fast response, and stable operation
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03429A
Acousto-optic modulators (AOMs) have been extensively utilized in laser technology, network communications, and radar spectrum analysis. In this paper, a BaO–TeO2–MoO3 (BTM) glass was studied as an acousto-optic material due to its large refractive index ranging from 2.18 to 2.07 as the wavelength changes from 546 nm to 2325 nm. The BTM glass not only exhibits a suitable sound velocity of 3537 m s−1, but also has a small acoustic attenuation of 0.33 dB cm−1, which is beneficial for high quality AOMs. Therefore, a BTM glass Q-switch operating at 1064 nm was successfully designed and fabricated. The diffraction efficiency, diffraction angle, rise time, and fall time were determined to be 85.6%, 1.6°, 38 ns, and 41 ns, respectively, which are comparable to those of a TeO2 crystal AOM. A 1064 nm pulsed laser with a narrowest pulse width of 27 ns at a repetition rate of 5 kHz, corresponding to a pulse energy of 86.9 μJ and a peak power of 2.9 kW, was realized. The results suggest that the BTM glass is a promising candidate for high-quality AOMs.
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Interfacial doping of semiconducting polymers with phenothiazine-based polymeric ionic liquids†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03176D
Molecular p-type dopants, widely used to electrically dope semiconducting polymers, are challenging to design because of the requirements for their redox potentials. Redox-active dopants with radical cations present a strategy to achieve effective doping and to increase their synthetic versatility. A p-type dopant from a phenothiazine radical-cation bearing polymeric ionic liquid (PIL) with an associated bis(trifluoromethanesulfonyl)azanide ((CF3SO2)2N−, TFSI−) counterion was investigated. The structure of the polymeric dopant limits mass diffusion into solid polymer films allowing charge transfer to occur only at interfaces. Electron transfer between the phenothiazine radical cation and model semiconducting polymers was found to be similar in both the small molecule and pendant attached polymer. The kinetics of charge transfer upon forming bilayers with the PIL and poly(3-hexylthiophene) (P3HT) was investigated and the limiting factor was found to be mass diffusion of the charge balancing TFSI− counterion in the solid state. The electrical conductivity and microstructural changes in P3HT film were consistent with the doping levels expected based on the radical cation fraction in the polymeric dopant. This redox-active PIL allows facile charge generation and broadens the choice of p-type dopants for semiconducting polymers.
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Zero-dimensional antimony halides with tunable photoluminescence via halogen ligand modulation†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03494A
Organic–inorganic metal halides are undergoing booming development in terms of their diverse structures and attractive optical performances, summoning the exploration of the structure–property relationship of such materials. Herein, we report two luminescent metal halides, [AVIm]3SbCl6 and [AVIm]3SbBr6 (AVIm = 1-allyl-3-vinylimidazolium cation), and investigate the effect of halogen ligands on their emission properties. The single crystals of the two compounds with different space groups were obtained at ambient temperature, where antimony halide complex anions were surrounded by organic cations to form 0D frameworks. Based on the self-trapped exciton (STE) mechanism, [AVIm]3SbCl6 emitted yellow light at 535 nm, while [AVIm]3SbBr6 exhibited orange emission with dual bands at 470 nm and 575 nm. When the halogen ligand altered from Cl− to heavier Br−, the increased orbital coupling accelerated the radiative transition process, leading to a shorter luminescence lifetime of [AVIm]3SbBr6. In comparison, [AVIm]3SbCl6 presented superior photophysical performances, combined with the excellent chemical and thermal stability, making it a suitable phosphor for white light-emitting diode (WLED) devices. This work reveals the differences in photoluminescence properties from the halogen ligand perspective, providing valid insight into highly emissive antimony halides.
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An Al3+-incorporated Ca2LuNbO6:Mn4+ oxide phosphor with dramatic deep-red and far-red emission bands†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02782A
Novel Al3+-incorporated Ca2LuNbO6:Mn4+ oxide phosphors with a double-perovskite structure were successfully prepared by a high-temperature solid state reaction. Excited with 355 nm ultraviolet light, the Ca2LuNbO6:Mn4+ samples mainly showed a weak deep-red emission band around 625–725 nm with a peak at 685 nm. After the incorporation of a certain amount of Al3+, not only the deep-red emission band was continuously enhanced, but also a new far-red emission band around 680–780 nm with a peak at 710 nm was clearly observed. A further increase of the Al3+ content resulted in a dramatic enhancement of both the deep-red and far-red emission bands. The luminescence quantum yield of the optimal Ca2LuNb0.6Al0.4O6 : 0.3%Mn4+ sample reached about 34%, which was much higher than that without Al3+ (<10%). Moreover, temperature-dependent luminescence measurement demonstrated good thermal stability, making it applicable to phosphor-converted light-emitting diodes. The dramatically enhanced red emission and a broadened spectral region matched well with the absorbance range of photosensitive pigments, showing significant potential for application in plant cultivation lighting.
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Design and synthesis of non-fused non-fullerene acceptors containing naphthobisthiadiazole for organic solar cells†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC01742G
Most of the non-fullerene acceptors that have recently emerged for application in organic solar cells are based on fused rings as the central unit, typically requiring multi-step reactions that inevitably increase the overall cost of the target molecules. To explore more synthetically accessible non-fullerene acceptors, here we designed and synthesized two naphtho[1,2-c:5,6-c′]bis([1,2,5]thiadiazole) derivatives, containing fluorinated and chlorinated dicyanomethylidene-indan-1-one units as the flanking end-groups, which were denoted as NTIC-4F and NTIC-4Cl, respectively. The halogen substitution has trivial effects on the optical and frontier molecular orbital energy levels, while the fluorinated NTIC-4F showed distinct thermal properties and crystallinity compared to the chlorinated counterpart NTIC-4Cl. When blended with the electron-donating polymer PTzBI-dF, both compounds showed good miscibility and favorable molecular orientation, as shown in both atomic force microscopy and transmission electron microscopy images. After processing the PTzBI-dF:NTIC-4F or PTzBI-dF:NTIC-4Cl bulk-heterojunction layer with a trivial amount of chloronaphthalene as the solvent additive, it is noted that the film based on NTIC-4Cl showed a more favorable morphology and thus resulted in slightly higher power conversion efficiency of the organic solar cells. These findings provide guidance for the design of non-fused non-fullerene acceptors based on naphthobisthiadiazole as the central unit.
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A highly stretchable and sensitive carboxymethyl chitosan-based hydrogel for flexible strain sensors†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02777E
It is essential to diagnose Parkinsonism at an early stage to prevent functional impairments in patients and improve their level of healthcare. However, low electrical signal transmission and poor stretchability limit the application of flexible hydrogel sensors in the early diagnosis of Parkinsonism. CGTX-IX composite hydrogels were prepared using carboxymethyl chitosan (CMCS), glyoxal, tannic acid (TA), and ionic liquid ([BMIM][Cl]). The CGTX-I3 composite hydrogel has reversible dynamic chemical bonds, such as imine and hydrogen bonds, and physical interactions. It exhibits good mechanical properties (elongation at break of 112.5% and tensile strength of 284.4 kPa) and excellent electrical conductivity (1.16 × 10−3 S cm−1). Moreover, CGTX-I3 composite hydrogels have excellent adhesion to commonly used substrate materials, especially human skin (130.9 kPa). The CGTX-I3 hydrogel can also detect the deformation caused by an external force and human movements, such as finger bending, elbow movement, wrist movement, ankle movement, and other subtle human actions (such as swallowing and smiling). After 1000 cycles, the sensor can still maintain a stable sensitivity factor (GF = 2.14).
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A mechanochromic optical sensor based on Bragg reflection for real-time monitoring of large-range sharp pressure fluctuations in aqueous fluids†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02969G
In recent years, mechano-actuated sensors have received extensive attention due to their excellent sensitivity in the dynamic pressure and flow field. In this study, a mechanochromic optical sensor based on Bragg reflection was fabricated, which can realize ultra-fast real-time monitoring of large-range sharp pressure fluctuations. To enhance environmental adaptability, the effects of concentration and zeta potential on the optical properties of a NPC hydrogel were discussed, and the hydrogel was integrated with polydimethylsiloxane and graphene oxide as sensors. The reflection peak of the NPC hydrogel shifted from 633 nm to 397 nm and the structural color changed from red to blue at 173 kPa. The optical sensor was designed with maximum measuring ranges of 407.1 kPa, 1.59 MPa, 4.15 MPa, 9.52 MPa and 15.50 MPa and their feasibility was verified by cavitation. Simulation and actual monitoring results showed that the sensors can realize the real-time monitoring of large-range sharp pressure fluctuations in aqueous fluids, their structural color can be changed in ultrafast conversion and recovery within 0.0001 s, and the spatial resolution was 0.21 mm. This work provides a novel strategy for real-time monitoring of large-range sharp pressure fluctuations in aqueous fluids, which created a precedent for ultra-fast visual monitoring of large-scale and dramatic pressure fluctuations.
Detail
A highly efficient UV-to-red-light conversion by LuNbO4:Eu3+ phosphors through exciton-assisted host-activator energy transfer†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02936K
Broadband ultraviolet (UV) excitation and narrow red-emitting phosphors are employed extensively for spectral conversion, yet finding materials with a luminous efficiency high enough for applications is still challenging. Herein, extremely efficient red emission was realized by way of the exciton-assisted energy transfer when the LuNbO4:xEu3+ phosphors were irradiated with UV light in the broadband region of 220–300 nm. When exciting the interband transition with UV light, self-trapped excitons (STEs) were generated and captured by Eu3+ ions to transfer the energy for lighting. The STE behaviors dominating the luminous properties could be optimized by tuning the Eu3+ doping. With increasing the doping levels x, more efficient energy transfer occurred, resulting in enhanced Eu3+ luminescence with the STE emission fading, and the luminescence external quantum efficiency reached an amazing value of 66.8% when x = 0.09. The STE-emission decay curves showed that the energy transfer was realized by exciton transmission from the NbO43− groups to the Eu3+ ions. The Eu3+ doping resulted in more isolated NbO4 tetrahedrons exerting a larger location force on the STEs, and then an orientational host–activator energy transfer occurred, accounting for the efficient light conversion. Since Eu3+ ions could capture more escaping STEs upon thermal stimulus and obtain extra exciting energy to resist the thermal quenching, the red emission also exhibited excellent thermal stability even at 478 K. These results suggest that the exciton-assisted energy transfer could initiate the exploration of new stably efficient red phosphors for applications in light conversion.
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Exploring the impact of select anchor groups for norbornadiene/quadricyclane single-molecule switches†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02652C
To achieve the ultimate limit of device miniaturization, it is necessary to have a comprehensive understanding of the structure–property relationship in functional molecular systems used in single-molecule electronics. This study reports the synthesis and characterization of a novel series of norbornadiene derivatives capped with thioether and thioester anchor groups. Utilizing the mechanically controllable break junction technique, the impact of these capping groups on conductance across single-molecule junctions is investigated. Among the selection of anchor groups, norbornadiene capped with thioacetate and tert-butyl groups exhibits higher conductance (G ≈ 4 × 10−4 G0) compared to methyl thioether (G ≈ 2 × 10−4 G0). Electronic transmission through the considered set of single-molecule junctions has been simulated. The computational results for electron transport across these junctions align closely with the experimental findings, with the thioacetate- and tert-butyl-substituted systems outperforming the methyl thioether-capped derivative. In terms of junction stability, the methyl thioether-capped system is the most resilient, maintaining consistent conductance even after approximately 10 000 cycles. Meanwhile, the likelihood of observing molecular plateaus in both the thioacetate- and tert-butyl-substituted systems declines over time. These findings substantially advance both the design and understanding of functional molecular systems in the realm of single-molecule electronics, particularly in the context of molecular photoswitches.
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Self-assembly of MAPbBr3/Pb-MOF heterostructures with enhanced photocatalytic CO2 reduction performance and stability†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03362G
The appropriate and adjustable band structure and positive visible-light response enable the halide perovskite MAPbBr3 to be a promising photocatalyst for CO2 reduction. Considering the extremely poor water resistance and severe carrier complexation trends, rational design and control of steam stable MAPbBr3-based heterojunction nanocrystals to exploit their potential for photocatalytic CO2 reduction in steam is important while being a challenging topic. Here, an efficient MAPbBr3/Pb-MOF heterojunction photocatalyst is developed, ensuring in situ growth of Pb-MOF on the surface of the perovskite via a self-sacrificial template method, thus creating tightly connected interfaces to mitigate the sluggish charge transfer due to the discontinuous interfaces. The experimental results confirm that construction of MAPbBr3/Pb-MOF heterojunctions suppresses the recombination of photogenerated carriers. Meanwhile, the prepared MAPbBr3/Pb-MOF exhibits better steam stability, CO2 adsorption capacity, and higher separation efficiency of photogenerated carriers. The heterostructure enables the photocatalytic reduction of CO2 to CO at an excellent rate of 21.5 μmol g−1 under visible light irradiation, which is 4.8 times larger than that of pristine MAPbBr3.
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Recent advances in small-molecule fluorescent photoswitches with photochromism in diverse states
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02383D
Photochromic materials have been widely used in various areas including data encryption, biological imaging and anti-counterfeiting because of their excellent contrast, responsiveness and fatigue resistance. Molecular materials that use fluorescence as a readout signal generally exhibit superior sensitivity and accuracy compared to those that rely solely on absorbance signals. Therefore, integrating the photoluminescence property into photochromic molecules is an increasing trend in achieving dual-channel signal response and improving the sensitivity. The molecules with a reversible photoswitching characteristic and high-contrast fluorescent response constitute an emerging class of smart molecules named small-molecule fluorescent photoswitches. Relying on their working environments, these small-molecule fluorescent photoswitches can be divided into two groups, one of which can switch fluorescence in the solution state through controllable photoirradiation, making them suitable for super-resolution fluorescence imaging. Solution-state small-molecule fluorescent photoswitches were developed mainly based on traditional diarylethenes and emerging hydrozone derivatives with photochromism. Differing from the first group, the second group of fluorescent photoswitches is capable of switching their solid-state fluorescence, making them more suited for surface/interface-involved applications such as information storage and data encryption. Solid-state small-molecule fluorescent photoswitches were achieved by combining conventional photochromic switches and aggregation-induced emission luminogens (AIEgens). This review systematically introduces the most recent advances in the molecular structure, optical properties, and practical applications of small-molecule fluorescent photoswitches in diverse states, as well as the molecular design principle and working mechanisms. Finally, we outline some existing problems and challenges to promote follow-up development in this field.
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Bacterial nanocellulose and CdTe quantum dots: assembled nanopaper for heavy metal detection in aqueous solution†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02927A
The urgent requirements for rapid identification and quantification of heavy metals worldwide has spurred the development of methods that enable rapid and selective detection and quantification. Among these methodologies, nanomaterials have shown particular promise, with chemosensors made of quantum dots that modify their luminescence in response to the presence and concentration of certain heavy metals. The properties of these sensors can be enhanced using support materials such as nanocellulose, making them promising candidates for the in situ identification of heavy metals in water effluents. In this study, a nanocomposite chemosensor composed of bacterial nanocellulose (BNC) as a support material and photoluminescent CdTe quantum dots (QDs) and/or dithizone (DTZ) as sensitizing agents was fabricated to obtain portable optical sensing nanopaper via immobilization. Several loadings of BNC:QDs ratios were evaluated. The chemosensor and its components were structurally and morphologically characterized by UV-Vis, fluorescence, IR, XRD, TEM, SEM, and XPS techniques. The results indicated a QD particle size of 2.4 nm, a nucleus with a CCC crystalline structure, and a homogenous dispersion on the BNC fibers. The chemosensor was sensitive to heavy metals such as copper, mercury, and lead, exhibiting variations in the sensor's fluorescence. Remarkable results are shown for mercury sensing under optimal conditions with a limit of detection (LOD) of 1 nM. Finally, the results were subjected to RGB analysis (red, green, and blue composition), which enabled correlation of the chemosensor's green color composition with a numerical value corresponding to the amount of green in each evaluated spot before and after the fluorescence decrease. This application demonstrates BNC-based sensors to be valuable, fast, and easy-to-use tools for rapid heavy-metal sensing.
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Crosslinked thioctic acid as a multifunctional buried interface modifier for high-performance inorganic perovskite solar cells†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02929H
A buried interface with desired properties plays a vital role in constructing efficient and stable perovskite solar cells (PSCs). However, the defects and energy-level mismatch generated at perovskite-transport layer interfaces severely restrict their advancement for practical applications. Herein, a cross-linkable small molecule thioctic acid (TA), which can simultaneously anchor to the surfaces of ZnO and inorganic perovskite through chemical coordination effects, is exploited as a multifunctional modifier to insert at the ZnO/perovskite buried interface for regular CsPbI2Br PSCs. After the thermal treatment, the TA molecules were not only crosslinked in situ to form a robust continuous polymer network to greatly passivate the surface defects but also ameliorate the interfacial contact and energy level alignment. Meanwhile, a high-quality CsPbI2Br film with enlarged grain size and higher crystallinity is tightly featured on the TA-modified ZnO layer. Consequently, remarkably accelerated charge extraction and suppressed charge recombination are achieved in CsPbI2Br PSCs, delivering a superior power conversion efficiency (PCE) of 16.56% with an outstanding open-circuit voltage (VOC) of 1.306 V compared to that with the control device (PCE of 14.54%, VOC of 1.188 V). Moreover, tremendous improvements in long-term and operational stability are acquired for the TA-based unencapsulated PSCs.
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Contents list
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC90242K
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Inside front cover
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC90241B
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Front cover
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC90240D
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Electrospinning preparation and high near-infrared temperature sensing performance of one-dimensional Y2Ti2O7:Cr3+/Yb3+ nano wire-embedded-tube structures with low Cr3+ concentrations†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC01658G
One-dimensional Y2Ti2O7:Cr3+/Yb3+ nano wire-embedded-tube structures composed of an outer nanotube with an outside diameter of 180–200 nm and a wall thickness of 30–36 nm and embedded wire with a diameter of 32–36 nm were fabricated via a simple single-nozzle electrospinning method at an air humidity of 45%. The Cr3+ content in the one-dimensional Y2Ti2O7:Cr3+/Yb3+ nanostructures is very low and accounts for approximately 0.5% of the total moles of Yb3+, Y3+, and Cr3+ ions. The energy transfer mechanism from Cr3+ to Yb3+ is systematically studied. The near-infrared luminescent properties of the one-dimensional Y2Ti2O7:Cr3+/Yb3+ nano wire-embedded-tube structures, especially the temperature sensing performance, were investigated. The one-dimensional Y2Ti2O7:Cr3+/Yb3+ nano wire-embedded-tube structures have emissions of 650–1100 nm and excellent temperature sensing properties. The maximum absolute sensitivity (Sa) and high relative sensitivity (Sr) values are 6.01–8.73%K−1 and 3.93–4.71%K−1, respectively, which are much higher than those of the previous Cr3+ and Cr3+/RE3+ co-doped near-infrared phosphors and other up-conversion phosphors doped by RE3+ ions.
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Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC90248J
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18904
SCI Journal Division of the Chinese Academy of Sciences
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